Halogen‑Dependent Cytotoxicity: Br vs. F in HeLa Cells
In a head‑to‑head cytotoxicity screen against the HeLa cervical cancer cell line, the bromine‑bearing target compound (CAS 1797352‑47‑6) exhibited an IC₅₀ of 15 µM . Under identical assay conditions, the direct fluorinated analog 3‑(2‑fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2‑YL)ethyl]propanamide (CAS 1798044‑27‑5) showed no detectable cytotoxicity (IC₅₀ > 50 µM) . The ~3.3‑fold or greater difference demonstrates that the bromine atom is not a spectator substituent but a critical driver of cellular potency, likely through enhanced hydrophobic packing or halogen‑bond interactions with the biological target.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 15 µM |
| Comparator Or Baseline | 3-(2-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide (CAS 1798044‑27‑5): IC₅₀ > 50 µM (no activity) |
| Quantified Difference | ≥ 3.3‑fold greater potency for the bromo analog |
| Conditions | HeLa cervical cancer cell line; viability assay (exact protocol not disclosed) |
Why This Matters
For laboratories screening thiophenylamide libraries for anticancer lead compounds, the bromo analog provides measurable cytotoxicity where the fluoro analog is inactive, directly impacting hit‑to‑lead progression.
